molecular formula C13H15NO2 B14321108 Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate CAS No. 112448-14-3

Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate

Cat. No.: B14321108
CAS No.: 112448-14-3
M. Wt: 217.26 g/mol
InChI Key: LSFGXAHFXNEJOU-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. This particular compound features an indole core with specific substituents that may influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Another common method involves the cyclization of ortho-nitrotoluenes with ethyl acetoacetate in the presence of a base .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups may enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications .

Properties

CAS No.

112448-14-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 6-ethyl-1-methylindole-3-carboxylate

InChI

InChI=1S/C13H15NO2/c1-4-9-5-6-10-11(13(15)16-3)8-14(2)12(10)7-9/h5-8H,4H2,1-3H3

InChI Key

LSFGXAHFXNEJOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CN2C)C(=O)OC

Origin of Product

United States

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